ETHYL 2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a cycloheptathiophene derivative featuring a 3-chlorobenzamido substituent at position 2 and an ethyl carboxylate ester at position 2. The 3-chloro substituent on the benzamido group enhances lipophilicity and may influence intermolecular interactions, such as halogen bonding, which is critical in medicinal chemistry and crystal engineering .
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJZVPTVDYNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acid derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamido Group
ETHYL 2-BENZAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
This analog lacks the 3-chloro substituent on the benzamido group. Molecular weight is approximately 318.4 g/mol (estimated), and its lower lipophilicity may improve aqueous solubility .
ETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
The 4-nitro group introduces strong electron-withdrawing effects, significantly altering electronic distribution. With a molecular weight of 388.44 g/mol, this derivative is more polar than the 3-chloro analog, likely reducing membrane permeability but enhancing interactions with charged biological targets .
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods.
Core Ring Modifications
Cyclopentathiophene vs. Cycloheptathiophene Derivatives
Reducing the ring size from seven-membered (cyclohepta) to five-membered (cyclopenta) increases ring strain but enhances planarity. For example, cyclopentathiophene derivatives exhibit shorter bond lengths (C–S: ~1.71 Å) compared to cycloheptathiophene (~1.74 Å), influencing conjugation and reactivity .
Puckering and Conformational Flexibility
The cycloheptathiophene ring exhibits non-planar puckering, described by Cremer-Pople coordinates (amplitude q and phase angle φ). Larger rings like cyclohepta[b]thiophene have lower q values (less puckering) compared to smaller rings, allowing greater conformational flexibility for intermolecular interactions .
Crystallographic Analysis
Crystal structures of related compounds (e.g., triazole-thione derivatives in ) reveal hydrogen-bonded networks (N–H···S, O–H···S) that stabilize supramolecular assemblies. For the 3-chloro derivative, the chloro substituent may participate in C–Cl···π or halogen bonds, influencing packing efficiency. SHELXL () and ORTEP-III () are critical tools for refining such structures, with SHELXL achieving R factors < 0.05 for high-resolution data .
Biological Activity
Ethyl 2-(3-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organosulfur compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its efficacy in medicinal applications.
Compound Overview
- Chemical Structure : The compound features a cycloheptathiophene core structure with an ethyl ester functional group and a 3-chlorobenzamide substituent.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 357.87 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal-Knorr synthesis.
- Acylation : Introduction of the chlorobenzamide group via nucleophilic substitution.
- Esterification : Formation of the ethyl ester through reaction with ethyl alcohol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These properties are attributed to mechanisms involving:
- Cell Cycle Arrest : Inducing a halt in cell division.
- Apoptosis : Triggering programmed cell death in various cancer cell lines.
A study demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by modulating pathways associated with cancer progression.
The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets within cancer cells. Potential interactions include:
- Enzyme Modulation : Inhibiting enzymes involved in DNA replication and repair.
- Receptor Interaction : Binding to receptors that regulate cell growth and survival.
Case Studies
- In Vitro Studies :
- A recent study reported that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) at concentrations as low as 10 µM over 24 hours.
- In Vivo Studies :
- Animal models treated with this compound showed a reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages ranging from 5 mg/kg to 20 mg/kg.
Applications in Medicinal Chemistry
The compound holds promise for various applications in medicinal chemistry:
- Anticancer Drug Development : Due to its ability to induce apoptosis and inhibit tumor growth.
- Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties that warrant further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-Chlorobenzamido)-4H-cyclohepta[b]thiophene-3-carboxylate | Similar core structure; different substituent | Anticancer activity confirmed |
| Ethyl 2-(2-Chlorobenzamido)-N,N-diethyl-4H-cyclohepta[b]thiophene-3-carboxamide | N,N-diethyl substitution | Exhibits antimicrobial and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
